
Methyl (phenanthren-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (phenanthren-9-yl)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a methyl ester group attached to the phenanthrene ring at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (phenanthren-9-yl)acetate typically involves the esterification of phenanthrene-9-carboxylic acid. One common method is the Fischer esterification, where phenanthrene-9-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (phenanthren-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid or further to phenanthrene-9,10-quinone.
Reduction: Reduction of the ester group can yield phenanthrene-9-methanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenanthrene-9-carboxylic acid, phenanthrene-9,10-quinone.
Reduction: Phenanthrene-9-methanol.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
Methyl (phenanthren-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenanthrene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and fluorescent probes for various applications.
Mecanismo De Acción
The mechanism of action of methyl (phenanthren-9-yl)acetate and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
- Phenanthrene-9-carboxylic acid
- Phenanthrene-9-methanol
- Phenanthrene-9,10-quinone
Uniqueness
Methyl (phenanthren-9-yl)acetate is unique due to the presence of the ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound, phenanthrene
Propiedades
Número CAS |
21802-18-6 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 2-phenanthren-9-ylacetate |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-13-10-12-6-2-3-7-14(12)16-9-5-4-8-15(13)16/h2-10H,11H2,1H3 |
Clave InChI |
NYQQWZDHFSSXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
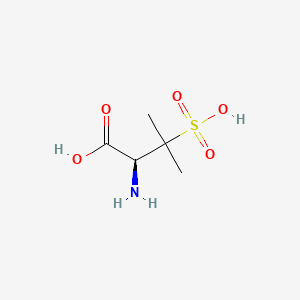
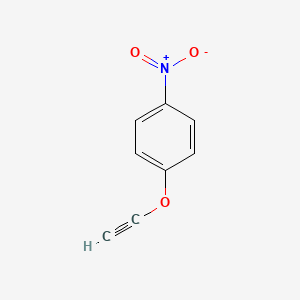
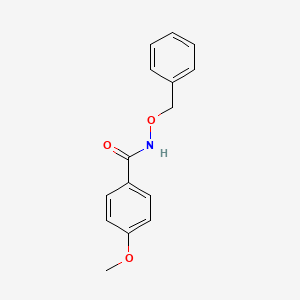
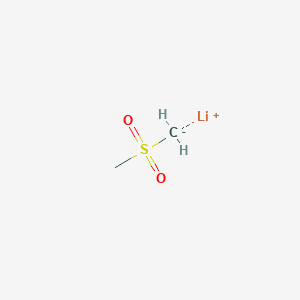
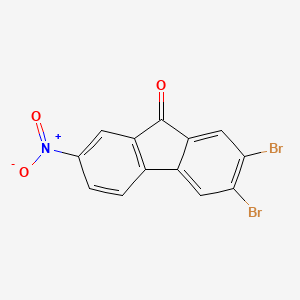
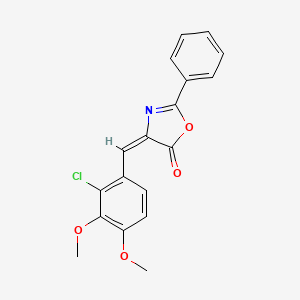
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
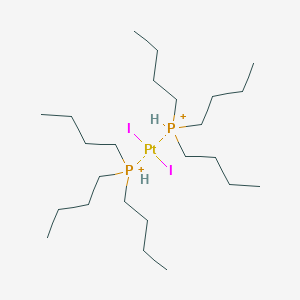
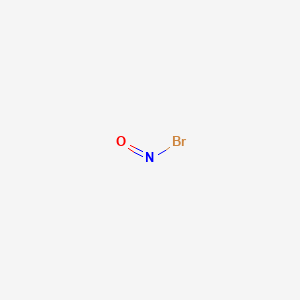
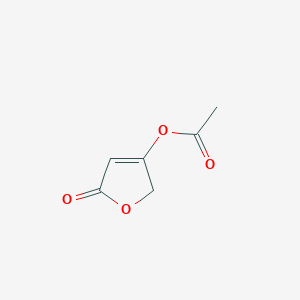
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

